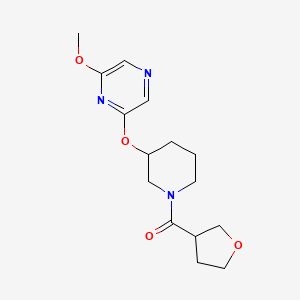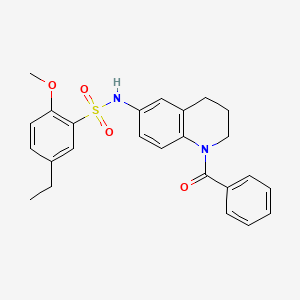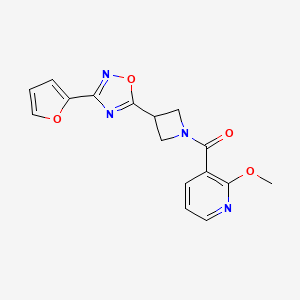
(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, an oxadiazole ring, an azetidine ring, and a pyridine ring. These groups are common in many pharmaceuticals and could potentially have a variety of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, methods for synthesizing similar compounds are well-established in the literature.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It would likely require advanced techniques such as NMR spectroscopy or X-ray crystallography to fully elucidate.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict how this compound would behave in chemical reactions. Its reactivity would likely be influenced by the various functional groups present in its structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure and the functional groups present. These could include properties like solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación
Synthesis Methodologies and Chemical Properties
Research on fluorinated heterocyclic compounds, including those similar to the specified chemical structure, demonstrates innovative synthesis methods. For instance, a study by Buscemi et al. (2001) presents a photochemical synthesis approach for creating 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This method showcases the chemical's versatility in synthesis and potential for further chemical modifications (Buscemi et al., 2001).
Potential Therapeutic Applications
The exploration of oxadiazole or furadiazole-containing compounds, as discussed by Siwach and Verma (2020), emphasizes the therapeutic potential of such structures. These compounds, owing to their broad range of chemical and biological properties, have been studied for various biological activities, including antibacterial, antiviral, and antitumor effects (Siwach & Verma, 2020).
Antimicrobial and Antioxidant Activities
Novel furanyl derivatives extracted from the red seaweed Gracilaria opuntia have been evaluated for their anti-inflammatory and antioxidative effects in various in vitro models. These studies suggest the potential of such compounds in developing new anti-inflammatory and antioxidant therapies (Makkar & Chakraborty, 2018).
Structural Analysis and Compound Optimization
The synthesis of Schiff Base Indolyl-1,3,4-Oxadiazole, Thiazolidinone, and Azetidinone compounds has been researched for their efficiency as antimicrobial, antioxidant, antituberculosis, and anticancer agents. This research underlines the importance of structural analysis and optimization in enhancing the biological activities of such compounds (Verma, Saundane, & Meti, 2019).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information, it’s difficult to provide a detailed safety analysis.
Direcciones Futuras
Future research on this compound could involve further elucidation of its structure, synthesis, and properties, as well as testing for potential biological activity. If it shows promise in preliminary tests, it could be further developed and optimized for potential use as a pharmaceutical.
Please note that this is a general analysis based on the structure and classes of compounds present in (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone. For a detailed and accurate analysis, specific studies and experimental data would be needed.
Propiedades
IUPAC Name |
[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-22-15-11(4-2-6-17-15)16(21)20-8-10(9-20)14-18-13(19-24-14)12-5-3-7-23-12/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWJJPQEBLEPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-7-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2765786.png)
![N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2765789.png)
![3-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B2765792.png)
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2765794.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-mesitylacetamide](/img/structure/B2765796.png)
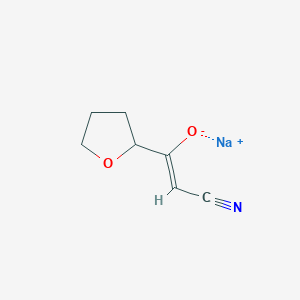
![3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2765798.png)
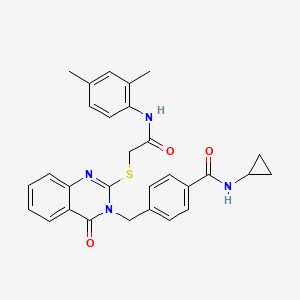
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2765801.png)
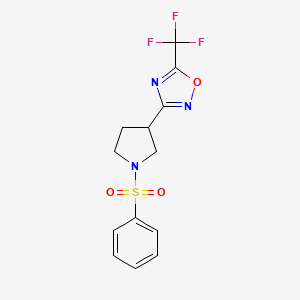
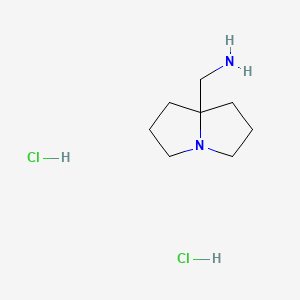
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol](/img/structure/B2765806.png)
